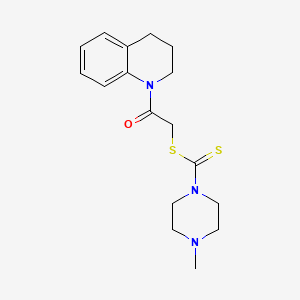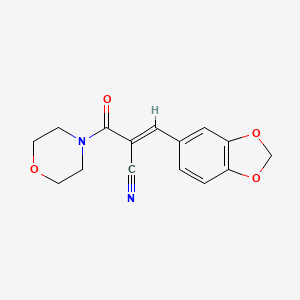![molecular formula C17H25N5O B5642564 (4-{[3-(4-methylpiperazin-1-yl)propyl]amino}quinazolin-2-yl)methanol](/img/structure/B5642564.png)
(4-{[3-(4-methylpiperazin-1-yl)propyl]amino}quinazolin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolin-2-yl)methanol derivatives involves multi-step chemical processes, including condensation, cyclization, and Mannich reactions. For instance, a novel three-step synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols, starting from the methyl ester of the proteinogenic amino acid (S)-serine, demonstrates the complexity of synthesizing such compounds (Beduerftig, Weigl, & Wünsch, 2001). Similarly, a reaction involving 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation leads to the formation of 3-benzylideneamino-4(3H)-quinazolinones (Reddy, Reddy, & Reddy, 1986).
Molecular Structure Analysis
The molecular structure of quinazolin-2-yl)methanol derivatives is characterized using various spectroscopic techniques including IR, 1H NMR, 13C NMR, and X-ray crystallography. A study by Wu et al. (2022) detailed the molecular structure of a similar compound through spectroscopic methods and X-ray crystallography, confirming the structure optimized by density functional theory (DFT) calculations (Wu et al., 2022).
Chemical Reactions and Properties
Quinazolin-2-yl)methanol derivatives participate in a variety of chemical reactions, illustrating their versatile chemical properties. The Rh(III)-catalyzed tandem reaction for the synthesis of (quinazolin-2-yl)methanone derivatives from 2,1-benzisoxazoles and α-azido ketones showcases the compound's chemical reactivity and potential for generating structurally diverse derivatives (Liu et al., 2022).
Physical Properties Analysis
The physical properties of quinazolin-2-yl)methanol derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. Studies on similar compounds have shown that their solvate forms, crystalline structures, and intermolecular interactions can be analyzed through single-crystal X-ray diffraction, revealing details about their stability and solubility (Yang, Chen, & Zhou, 2008).
Chemical Properties Analysis
The chemical properties of quinazolin-2-yl)methanol derivatives, including reactivity, stability, and interaction with biological molecules, are integral to understanding their potential applications. Molecular docking studies, for example, have provided insights into the interaction between similar compounds and biological targets, suggesting their inhibitory activity and potential therapeutic applications (Zhou et al., 2021).
Propriétés
IUPAC Name |
[4-[3-(4-methylpiperazin-1-yl)propylamino]quinazolin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O/c1-21-9-11-22(12-10-21)8-4-7-18-17-14-5-2-3-6-15(14)19-16(13-23)20-17/h2-3,5-6,23H,4,7-13H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYMATITXSHWQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC2=NC(=NC3=CC=CC=C32)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-cyclohexyl-3-phenyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one](/img/structure/B5642501.png)


![N-benzyl-2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)propanamide](/img/structure/B5642513.png)
![2-ethyl-8,8-dimethyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5642517.png)
![1'-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5642518.png)
![9-[4-(1H-imidazol-1-yl)butanoyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5642535.png)

![N-[3-(4-chlorophenoxy)benzyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5642556.png)

![2-(2,4-dimethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5642584.png)

![4'-{[(dimethylamino)carbonyl]amino}-6-methoxy-N-methylbiphenyl-3-carboxamide](/img/structure/B5642596.png)
![N,1,3-trimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5642597.png)